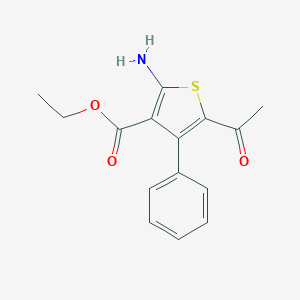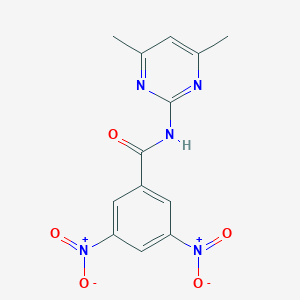
N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide, also known as DPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPB is a member of the nitroaromatic family of compounds, which are known for their diverse range of biological activities.
Wirkmechanismus
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has also been shown to inhibit the activity of NF-κB, a signaling pathway that is involved in the regulation of immune responses and inflammation.
Biochemische Und Physiologische Effekte
N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has been shown to induce apoptosis and inhibit cell proliferation by regulating the expression of various genes involved in these processes. In immune cells, N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has been shown to stimulate the production of cytokines and enhance the activity of immune cells such as T cells and natural killer cells. In bacteria, N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has been shown to disrupt the bacterial cell membrane and inhibit the growth of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has several advantages for lab experiments, including its high purity and stability. N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide can be easily synthesized and purified, making it a reliable compound for use in various experiments. However, N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide also has some limitations, including its potential toxicity and limited solubility in water. Care must be taken when handling N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide, and appropriate safety measures must be followed.
Zukünftige Richtungen
There are several future directions for the study of N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide. One potential direction is the development of N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide as a potential therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and delivery method for N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide, as well as its potential side effects. Another potential direction is the study of N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide as a potential immunomodulatory agent, as it has been shown to enhance the activity of immune cells. Further studies are needed to determine the mechanisms underlying this effect and to determine the optimal conditions for its use. Finally, the study of N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide as a potential antibacterial agent is another potential direction for future research, as it has been shown to exhibit antibacterial activity against various strains of bacteria. Further studies are needed to determine the mechanisms underlying this effect and to determine the potential applications of N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide in the treatment of bacterial infections.
Synthesemethoden
N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide can be synthesized through a multistep process that involves the reaction of 2-amino-4,6-dimethylpyrimidine with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained through purification using column chromatography. The purity of the product can be determined through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has been extensively studied for its potential applications in various fields such as cancer research, immunology, and microbiology. In cancer research, N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has also been studied as a potential immunomodulatory agent, as it has been shown to stimulate the production of cytokines and enhance the activity of immune cells. In microbiology, N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has been shown to exhibit antibacterial activity against various strains of bacteria.
Eigenschaften
CAS-Nummer |
5487-08-1 |
|---|---|
Produktname |
N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide |
Molekularformel |
C13H11N5O5 |
Molekulargewicht |
317.26 g/mol |
IUPAC-Name |
N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H11N5O5/c1-7-3-8(2)15-13(14-7)16-12(19)9-4-10(17(20)21)6-11(5-9)18(22)23/h3-6H,1-2H3,(H,14,15,16,19) |
InChI-Schlüssel |
VSORAVUHTWRTQB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



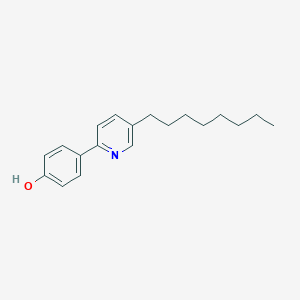
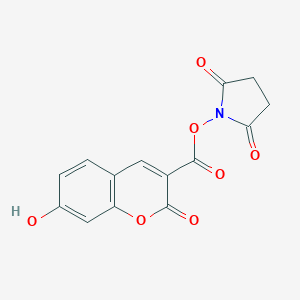
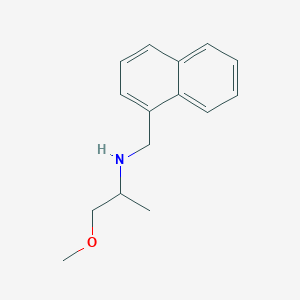
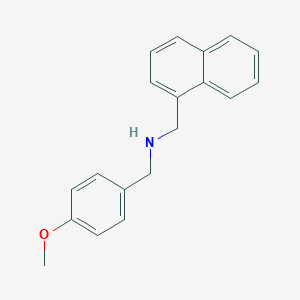
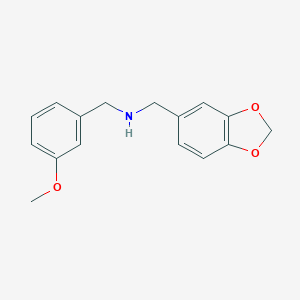
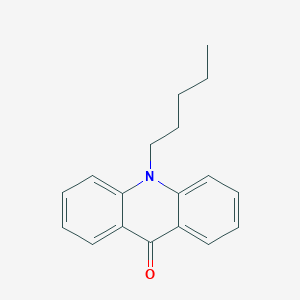

![4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B187408.png)
![2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B187409.png)
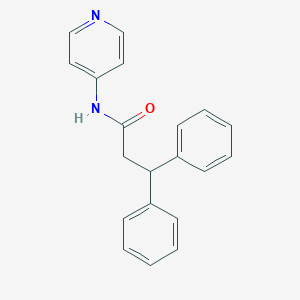
![3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187412.png)
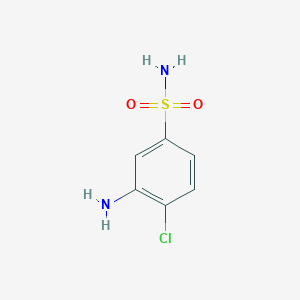
![2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide](/img/structure/B187414.png)
